molecular formula C16H17N3O3 B15164677 N,N',N''-(Naphthalene-1,2,3-triyl)triacetamide CAS No. 144153-03-7

N,N',N''-(Naphthalene-1,2,3-triyl)triacetamide

Cat. No.: B15164677
CAS No.: 144153-03-7
M. Wt: 299.32 g/mol
InChI Key: PKBSHDZROJAAKL-UHFFFAOYSA-N
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Description

N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is an organic compound characterized by the presence of three acetamide groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide typically involves the reaction of naphthalene-1,2,3-tricarboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Naphthalene-1,2,3-tricarboxylic acid: The precursor for the synthesis of N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide.

    Naphthalene-1,2,3,4-tetrahydro-: A reduced form of naphthalene with different chemical properties.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with similar reactivity but different structural features.

Uniqueness: N,N’,N’'-(Naphthalene-1,2,3-triyl)triacetamide is unique due to the presence of three acetamide groups, which impart distinct chemical and biological properties

Properties

CAS No.

144153-03-7

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-(3,4-diacetamidonaphthalen-2-yl)acetamide

InChI

InChI=1S/C16H17N3O3/c1-9(20)17-14-8-12-6-4-5-7-13(12)15(18-10(2)21)16(14)19-11(3)22/h4-8H,1-3H3,(H,17,20)(H,18,21)(H,19,22)

InChI Key

PKBSHDZROJAAKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C(=C1NC(=O)C)NC(=O)C

Origin of Product

United States

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